Regioisomeric Identity: C3-Sulfonamide vs. C5-Sulfonamide Positional Specificity on the 1,2,4-Triazole Ring
1-Methyl-1H-1,2,4-triazole-3-sulfonamide (CAS 29982-50-1; SMILES: CN1C=NC(=N1)S(=O)(=O)N) carries the sulfonamide at the C3 ring position, whereas its regioisomer 1-methyl-1H-1,2,4-triazole-5-sulfonamide (CAS 29982-59-0; SMILES: CN1C(=NC=N1)S(=O)(=O)N) carries the sulfonamide at C5 [1][2]. Although computed global descriptors (MW = 162.17 g/mol for both; XLogP3-AA = −1.1 for both; TPSA = 99.3 Ų for both) are identical, the C3 vs. C5 attachment governs the local electronic environment at the reactive sulfonamide nitrogen, dictating regiochemical outcomes in subsequent N-functionalization, metal coordination, and target binding [1][2]. This positional specificity is non-negotiable for synthetic schemes that require a C3-sulfonamide-bearing 1,2,4-triazole intermediate.
| Evidence Dimension | Sulfonamide attachment position on 1,2,4-triazole ring |
|---|---|
| Target Compound Data | Sulfonamide at C3; SMILES: CN1C=NC(=N1)S(=O)(=O)N; IUPAC: 1-methyl-1,2,4-triazole-3-sulfonamide; CAS 29982-50-1 |
| Comparator Or Baseline | Sulfonamide at C5; SMILES: CN1C(=NC=N1)S(=O)(=O)N; IUPAC: 2-methyl-1,2,4-triazole-3-sulfonamide (PubChem assignment); CAS 29982-59-0 |
| Quantified Difference | Identical MW (162.17 Da), XLogP3-AA (−1.1), TPSA (99.3 Ų), and HBD/HBA counts (1/5); differentiation is exclusively positional (C3 vs. C5 sulfonamide attachment) |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2024.11.20); structural identity confirmed by InChIKey differentiation: CUPZFLKKHFJELD-UHFFFAOYSA-N (3-sulfonamide) vs. BXWCCNGIXUIICO-UHFFFAOYSA-N (5-sulfonamide) |
Why This Matters
Procurement of the correct C3-sulfonamide positional isomer is essential for any synthetic route targeting 1,2,4-triazole-3-sulfonamide-derived pharmacophores or agrochemical intermediates, as the C5 isomer cannot substitute without altering downstream reactivity and biological recognition.
- [1] PubChem CID 22164541, 1-methyl-1H-1,2,4-triazole-3-sulfonamide. SMILES: CN1C=NC(=N1)S(=O)(=O)N; MW 162.17; XLogP3-AA −1.1; TPSA 99.3 Ų; HBD 1; HBA 5. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 45080576, 1-methyl-1H-1,2,4-triazole-5-sulfonamide. SMILES: CN1C(=NC=N1)S(=O)(=O)N; MW 162.17; XLogP3-AA −1.1; TPSA 99.3 Ų; HBD 1; HBA 5. National Center for Biotechnology Information (2025). View Source
